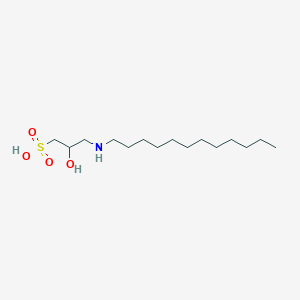
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione is a chemical compound known for its unique structure and properties It consists of a furan-2,5-dione core substituted with two thiophene rings, each bearing diethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione typically involves a multi-step process. One common method includes the Friedel-Crafts reaction of the starting thiophene with the dichloride of squaric acid, followed by a Baeyer-Villiger oxidation of the intermediate 3,4-bis(2,5-dimethyl-3-thienyl)cyclobutenedione . Another approach involves palladium-catalyzed cross-coupling between 2,5-dimethyl-3-thienylboronic and mucobromic acids under phase transfer catalysis conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The furan-2,5-dione core can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anxiolytic activity.
Industry: Utilized in the development of photochromic materials and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its anxiolytic activity may be related to its ability to modulate neurotransmitter levels in the brain . The compound’s structural features allow it to interact with various biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: Known for its anxiolytic activity.
3,4-Bis(2,5-dimethyl-3-thienyl)furan-2,5-dione: Used in the development of photochromic materials.
Uniqueness
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione stands out due to its specific substitution pattern on the thiophene rings, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
115726-49-3 |
|---|---|
Formule moléculaire |
C22H26O3S2 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
3,4-bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C22H26O3S2/c1-7-13-15(9-3)26-11(5)17(13)19-20(22(24)25-21(19)23)18-12(6)27-16(10-4)14(18)8-2/h7-10H2,1-6H3 |
Clé InChI |
UZIFEYUQZYEXLG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3CC)CC)C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


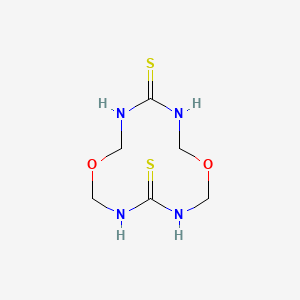
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)

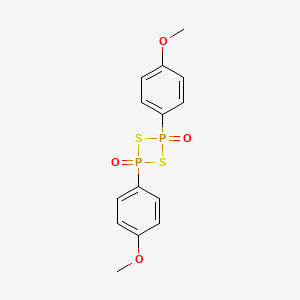
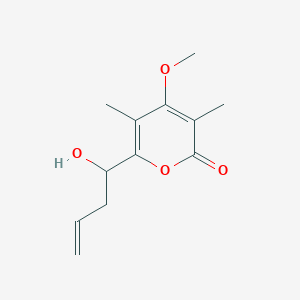





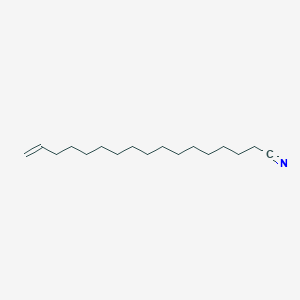
![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
